Bienvenue dans la boutique en ligne BenchChem!

4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl-

Structure-Activity Relationship Quinazoline Core Modification Medicinal Chemistry

4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl- (CAS 827030-89-7) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a privileged scaffold in medicinal chemistry renowned for yielding potent kinase inhibitors and apoptosis inducers. With a molecular formula of C₁₆H₁₃Cl₂N₃O and a molecular weight of 334.2 g/mol, this compound features a characteristic bicyclic quinazoline core substituted with chlorine atoms at the 2- and 6-positions, and an N-methyl-N-(4-methoxyphenyl)amino group at the 4-position.

Molecular Formula C16H13Cl2N3O
Molecular Weight 334.2 g/mol
CAS No. 827030-89-7
Cat. No. B12907645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl-
CAS827030-89-7
Molecular FormulaC16H13Cl2N3O
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2N3O/c1-21(11-4-6-12(22-2)7-5-11)15-13-9-10(17)3-8-14(13)19-16(18)20-15/h3-9H,1-2H3
InChIKeyCIINIBVJXMGLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (CAS 827030-89-7): A Unique 4-Anilinoquinazoline Scaffold for Apoptosis and Kinase Research


4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl- (CAS 827030-89-7) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a privileged scaffold in medicinal chemistry renowned for yielding potent kinase inhibitors and apoptosis inducers [1]. With a molecular formula of C₁₆H₁₃Cl₂N₃O and a molecular weight of 334.2 g/mol, this compound features a characteristic bicyclic quinazoline core substituted with chlorine atoms at the 2- and 6-positions, and an N-methyl-N-(4-methoxyphenyl)amino group at the 4-position . This specific 2,6-dichloro substitution pattern distinguishes it from the well-characterized clinical candidate MPC-6827 (Azixa®) and the pre-clinical lead MPI-0441138, placing it as a critical structural analog for probing the SAR of the quinazoline ring's 6-position, a site known to significantly modulate both apoptosis-inducing potency and kinase selectivity profiles [2].

Why Generic 4-Anilinoquinazolines Cannot Replace 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine in Focused SAR Studies


The assumption that all 4-anilinoquinazolines are functionally interchangeable is invalidated by published SAR data demonstrating that subtle modifications to the quinazoline core can lead to profound, non-linear changes in biological activity and target engagement [1]. Specifically, the introduction of a substituent at the 6-position of the quinazoline ring has been shown to dramatically decrease apoptosis-inducing potency in certain contexts, while the nature of the substituent (e.g., small amino vs. larger chloro) can fine-tune potency in others [2]. Therefore, the 2,6-dichloro substitution pattern of CAS 827030-89-7 is not merely a minor variant but a distinct chemical entity that occupies a unique position in the SAR landscape, making it indispensable for elucidating the steric and electronic requirements of the 6-position binding pocket and for identifying derivative series with potentially divergent biological profiles, such as a shift from pure apoptosis induction to kinase inhibition [3].

Quantitative Differentiation Evidence for 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (CAS 827030-89-7)


Structural Differentiation from Clinical Candidate MPC-6827 via 6-Chloro Substitution

The target compound is structurally differentiated from the clinical candidate MPC-6827 (N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine) by the replacement of the 2-methyl group with a 2-chloro substituent and the addition of a 6-chloro substituent. Published SAR studies on this scaffold have established that 6-substitution is a critical determinant of biological activity [1]. While MPC-6827 has an EC₅₀ of 2 nM in a caspase-3 activation assay in T47D cells, the 6-substituted analogs studied in the same series were found to have potencies 'approaching that of the lead compound,' indicating that the 6-position can be modulated to fine-tune activity or potentially alter the target selectivity profile [1].

Structure-Activity Relationship Quinazoline Core Modification Medicinal Chemistry

SAR-Driven Differentiation from MPI-0441138: Potency Modulation via 6-Chloro Substitution

The closest structural analog with published biological data is MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, CAS 827030-33-1), which differs only by the absence of the 6-chloro substituent. MPI-0441138 is a potent apoptosis inducer with an EC₅₀ of 2 nM for caspase activation and a GI₅₀ of 2 nM for cell proliferation inhibition in T47D breast cancer cells [1]. The foundational SAR study for this series explicitly states that 'substitution in the 6- and 7-positions of the quinazoline core structure decreased potency' [2]. A subsequent dedicated SAR exploration of the quinazoline ring confirmed that while the 6-position can tolerate small groups, substitution at this site generally modulates activity and that 'a small group like an amino was preferred' [3]. The presence of the larger, electron-withdrawing 6-chloro group in CAS 827030-89-7 is therefore predicted to result in a measurable reduction in apoptosis potency compared to MPI-0441138, making it a critical tool for defining the upper limits of steric tolerance at this position.

Apoptosis Induction Caspase Activation Quinazoline SAR

Enabled Exploration of Photo-Induced Cytotoxic Mechanisms via 2,6-Disubstitution Pattern

A study specifically investigating 2,6-disubstituted 4-anilinoquinazolines for their photochemical and phototoxic properties revealed that this subclass can generate superoxide radical anion and singlet oxygen upon UVA irradiation [1]. The study demonstrated that UVA irradiation increased the cytotoxic activity of all tested 2,6-substituted 4-anilinoquinazoline derivatives on leukemia L1210, cervical HeLa, and colorectal HT-29 cancer cell lines, confirming a Type I/Type II photooxidation mechanism [1]. While CAS 827030-89-7 was not one of the five derivatives explicitly studied, its 2,6-disubstitution pattern places it squarely within this photochemically active structural class. This property is absent in the 2-monosubstituted MPI-0441138 and MPC-6827, which lack the 6-substituent that contributes to the photochemical activation profile.

Photodynamic Therapy Reactive Oxygen Species UVA Photoactivation

Divergent Physicochemical Property Profile Enables Distinct Downstream Chemical Biology Applications

The introduction of the 6-chloro substituent in CAS 827030-89-7 results in a computed increase in molecular weight (+54.9 g/mol) and a predicted increase in lipophilicity compared to the 2-chloro analog MPI-0441138 (MW 299.8 g/mol) and the 2-methyl analog MPC-6827 (MW 279.3 g/mol) . Based on the SMILES structure CN(C1=CC=C(OC)C=C1)C2=C3C=C(Cl)C=CC3=NC(Cl)=N2, the computed partition coefficient (ClogP) is estimated to be higher than that of both comparators, which have ClogP values typical of CNS-penetrant clinical candidates [1]. This shift in physicochemical properties is significant because MPC-6827 was specifically optimized for high blood-brain barrier (BBB) penetration, a feature that may be attenuated by the increased lipophilicity and molecular weight of the 2,6-dichloro analog. This divergence is not a flaw but a feature: it allows researchers to systematically decouple on-target potency from BBB penetration and other ADME properties.

Lead Optimization Drug-likeness Chemical Probe Design

Optimal Research and Procurement Scenarios for 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (CAS 827030-89-7)


Defining Steric and Electronic Constraints at the Quinazoline 6-Position via Focused SAR Libraries

For medicinal chemistry programs optimizing 4-anilinoquinazolines as apoptosis inducers, this compound serves as a key SAR probe to empirically define the activity cliff at the 6-position. By comparing its activity profile against MPI-0441138 (6-H) and other 6-substituted analogs (e.g., 6-NH₂, 6-OCH₃), researchers can quantitatively map the relationship between substituent size, electronics, and biological potency. The published finding that 6-substitution 'decreased potency' in the 2-chloro series [1] makes this compound an essential tool for establishing the upper bounds of steric tolerance, a task that cannot be accomplished with MPI-0441138 or MPC-6827 alone.

Investigating Photochemotherapeutic Potential of 2,6-Disubstituted 4-Anilinoquinazolines

The 2,6-disubstitution pattern of this compound aligns with a structural class demonstrated to generate cytotoxic reactive oxygen species (superoxide radical anion and singlet oxygen) upon UVA photoactivation, leading to enhanced anticancer activity in leukemia, cervical, and colorectal cancer cell lines [2]. This property is structurally dependent on the 2,6-substitution and is absent in the clinically advanced 2-monosubstituted analogs. Research groups exploring light-activated cancer therapies or evaluating the phototoxic liability of quinazoline-based drugs should prioritize this scaffold for its unique photochemical activation potential.

Decoupling Apoptosis Potency from Blood-Brain Barrier Penetration in Lead Optimization

MPC-6827 was optimized for high BBB penetration (a critical feature for brain cancer therapy), a property linked to its relatively low molecular weight (279.3 g/mol) and specific 2-methyl substitution [3]. The 2,6-dichloro analog, with a higher molecular weight (334.2 g/mol) and increased lipophilicity, is predicted to exhibit altered BBB penetration and tissue distribution. It is therefore the ideal tool compound for pharmacology and DMPK studies aimed at understanding how structural modifications at the 6-position influence CNS exposure, enabling the rational design of analogs with either enhanced peripheral restriction or maintained BBB penetration.

Negative Control for 6-Position-Dependent Biological Assays

In mechanistic studies of 4-anilinoquinazoline-induced apoptosis or tubulin polymerization inhibition, where the activity of MPI-0441138 or MPC-6827 is being characterized, this compound can serve as a structurally matched negative or partial control. The SAR-established trend that 6-substitution reduces apoptotic potency [1] positions it as a tool to confirm that observed biological effects are specifically abrogated by steric hindrance at the 6-position, thereby validating target engagement and ruling out non-specific cytotoxicity.

Quote Request

Request a Quote for 4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.